2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide
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Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and industrial applications. This particular compound features a dichloro-substituted imidazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, glyoxal and ammonia can be used to form the imidazole core.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 4 and 5 positions.
Acylation: The chlorinated imidazole is then acylated with 3-(dimethylamino)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its dichloro-substituted imidazole ring can interact with biological macromolecules, providing insights into their function and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into these activities can lead to the development of new drugs and therapeutic agents.
Industry
Industrially, this compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing and material science.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets. The dichloro-substituted imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dichloro-1H-imidazol-1-yl)thioacetamide: Similar structure but with a thioacetamide group instead of an acetamide group.
2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide: Features a chlorophenyl group instead of the dichloro-substituted imidazole ring.
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is unique due to its specific substitution pattern and the presence of the dimethylamino propyl group. This combination of functional groups can influence its reactivity and biological activity, making it distinct from other imidazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N4O/c1-15(2)5-3-4-13-8(17)6-16-7-14-9(11)10(16)12/h7H,3-6H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOVYXMSSHVQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C=NC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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